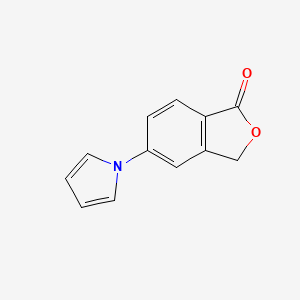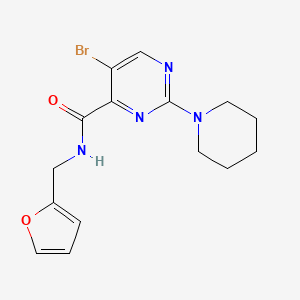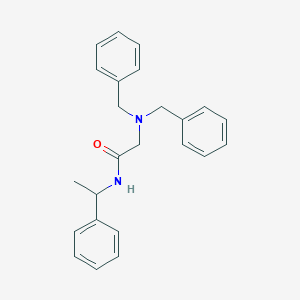![molecular formula C15H14Cl2N4OS2 B14944415 3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)
3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dichlorobenzyl moiety, and a thiadiazolo-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves multiple steps, starting with the preparation of the thiadiazolo-triazinone core. This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The tert-butyl group and the dichlorobenzyl moiety are then introduced through substitution reactions, often using reagents like tert-butyl chloride and 3,4-dichlorobenzyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE:
Other Thiadiazolo-Triazinones: Compounds with similar cores but different substituents may have different properties and applications.
Dichlorobenzyl Derivatives: Compounds with the dichlorobenzyl moiety but different cores may also exhibit unique properties.
Uniqueness
The uniqueness of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14Cl2N4OS2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-tert-butyl-7-[(3,4-dichlorophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H14Cl2N4OS2/c1-15(2,3)11-12(22)21-13(19-18-11)24-14(20-21)23-7-8-4-5-9(16)10(17)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
GFPKXEDELIRFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944343.png)



![N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B14944379.png)
![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
![Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate](/img/structure/B14944393.png)
![2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14944397.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14944401.png)


![2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione](/img/structure/B14944423.png)
![4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944428.png)
